Chlorproguanil hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Biguanides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

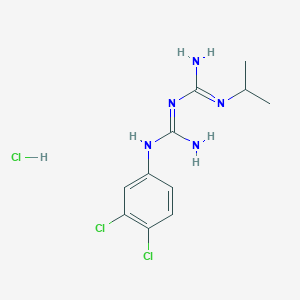

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1E)-1-[amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2N5.ClH/c1-6(2)16-10(14)18-11(15)17-7-3-4-8(12)9(13)5-7;/h3-6H,1-2H3,(H5,14,15,16,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJMILFDDBKCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C(N)N=C(N)NC1=CC(=C(C=C1)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N=C(N)/N=C(\N)/NC1=CC(=C(C=C1)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

537-21-3 (Parent) | |

| Record name | Chlorproguanil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006001930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00892386 | |

| Record name | Chlorproguanil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00892386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6001-93-0 | |

| Record name | Imidodicarbonimidic diamide, N-(3,4-dichlorophenyl)-N′-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6001-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorproguanil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006001930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorproguanil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00892386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-dichlorophenyl)-5-isopropylbiguanide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPROGUANIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T04V14CU9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Development of Chlorproguanil Hydrochloride: A Technical Overview

An in-depth examination of the history, mechanism of action, and key experimental findings of the antimalarial agent chlorproguanil hydrochloride.

Introduction

This compound is a biguanide antimalarial agent that has played a significant role in the treatment and prophylaxis of malaria, particularly that caused by Plasmodium falciparum. As a derivative of proguanil, its development was part of a broader effort in the mid-20th century to synthesize effective and persistent antimalarial compounds. This technical guide provides a comprehensive overview of the discovery and history of chlorproguanil, its mechanism of action, key experimental data, and the methodologies employed in its evaluation.

Discovery and History

The discovery of chlorproguanil is rooted in the antimalarial research programs of the 1940s, a period of intense scientific effort to combat malaria, spurred in part by the events of World War II.

1.1. The Emergence of Biguanides

The journey to chlorproguanil began with the work of British scientists at Imperial Chemical Industries (ICI) who were investigating new classes of compounds with antimalarial properties. This research led to the synthesis of proguanil (then known as chlorguanide) in 1945. Proguanil, a biguanide derivative, demonstrated significant prophylactic and therapeutic activity against malaria parasites.[1][2] Its success spurred further investigation into related compounds with potentially improved characteristics.

1.2. The Synthesis of Chlorproguanil

Subsequent research at ICI focused on creating analogues of proguanil with enhanced potency and a longer duration of action. This led to the synthesis of chlorproguanil, a dichloro-derivative of proguanil.[3] The addition of a second chlorine atom to the phenyl ring increased the drug's lipophilicity, contributing to its greater potency and longer half-life compared to its parent compound.[3]

1.3. Development of Combination Therapies: The Case of Lapdap™

The emergence of drug-resistant strains of P. falciparum necessitated the development of combination therapies. In the 1980s, studies in East Africa demonstrated the synergistic effect of combining chlorproguanil with the sulfone drug dapsone.[4] This combination, later known as Lapdap™, was developed through a public-private partnership involving GlaxoSmithKline (formerly SmithKline Beecham), the World Health Organization (WHO), and the UK's Department for International Development (DFID).[4] Lapdap was designed as a low-cost and effective treatment for uncomplicated falciparum malaria.[5] However, concerns about hemolytic anemia in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency led to its withdrawal from the market in 2008.[6][7]

Mechanism of Action

Chlorproguanil is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to exert its antimalarial effect.

2.1. Metabolic Activation

Upon oral administration, chlorproguanil is absorbed and metabolized in the liver by cytochrome P450 enzymes to its active metabolite, chlorcycloguanil.[4] This active form is a triazine derivative and is responsible for the drug's antimalarial activity.

2.2. Inhibition of Dihydrofolate Reductase

Chlorcycloguanil targets a crucial enzyme in the folate biosynthesis pathway of the malaria parasite: dihydrofolate reductase (DHFR).[4][5] DHFR is responsible for the conversion of dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By inhibiting DHFR, chlorcycloguanil disrupts DNA synthesis and repair, thereby preventing the replication and proliferation of the parasite within the host's red blood cells.[4]

2.3. Synergistic Action with Dapsone

The combination of chlorproguanil with dapsone creates a dual-pronged attack on the parasite's folate pathway. Dapsone inhibits an earlier enzyme in the pathway, dihydropteroate synthase (DHPS).[4] The simultaneous inhibition of both DHPS and DHFR leads to a synergistic effect, significantly impairing the parasite's ability to produce essential building blocks for growth and survival.[4]

Quantitative Data

The following tables summarize key quantitative data from pharmacokinetic and clinical studies of chlorproguanil.

Table 1: Pharmacokinetic Parameters of Chlorproguanil in Healthy Male Volunteers (Single 80 mg Oral Dose)

| Parameter | Mean ± SD | Unit |

| Cmax (Maximum Plasma Concentration) | 36.7 ± 7.9 | ng/mL |

| tmax (Time to Cmax) | 3.8 ± 1.3 | hours |

| Elimination Half-life (t½) | 17.5 ± 6.7 | hours |

| Plasma Clearance | 1.28 ± 0.12 | L/h/kg |

| Whole Blood to Plasma Ratio (at 4h) | 3.1 | - |

Data from a study in 6 healthy male volunteers. The active metabolite, chlorcycloguanil, was not quantifiable in plasma or whole blood at the detection limit of 10 ng/mL.

Table 2: Clinical Efficacy of Chlorproguanil-Dapsone (CD) vs. Artemether-Lumefantrine (AL) for Uncomplicated Malaria in Children in The Gambia

| Outcome | Chlorproguanil-Dapsone (n=595) | Artemether-Lumefantrine (n=587) | Risk Difference (95% CI) |

| Required Rescue Medication within 4 weeks | 18% (109) | 6.1% (36) | 12% (8.9% - 16%) |

| Developed Severe Anemia (Hb < 5 g/dL) | 2.9% (17) | 1.0% (6) | 1.8% (0.3% - 3.4%) |

Data from a randomized trial in 1238 children aged 6 months to 10 years.[8]

Experimental Protocols

This section details the methodologies for key experiments used in the evaluation of chlorproguanil and other antimalarial compounds.

4.1. High-Performance Liquid Chromatography (HPLC) for Chlorproguanil and Metabolite Quantification

This method is used to determine the concentration of chlorproguanil and its active metabolite, chlorcycloguanil, in biological fluids such as plasma and urine.

-

Sample Preparation:

-

To 1 mL of plasma or urine in a centrifuge tube, add a known concentration of an internal standard (e.g., pyrimethamine).

-

Perform a liquid-liquid extraction under alkaline conditions using an organic solvent (e.g., a mixture of toluene and isoamyl alcohol).

-

Vortex the mixture and centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., Hypersil ODS, 5 µm particle size, 250 x 4.6 mm).

-

Mobile Phase: A mixture of methanol, acetonitrile, and an aqueous buffer (e.g., 0.5% ammonium acetate) with an ion-pairing agent (e.g., perchloric acid) to improve peak shape. A typical ratio might be 40:5:55 (methanol:acetonitrile:buffer).[8]

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection: UV detection at a wavelength of approximately 254 nm.

-

Quantification: The concentrations of chlorproguanil and chlorcycloguanil are determined by comparing their peak area ratios to the internal standard against a standard curve.

-

4.2. In Vitro Antimalarial Activity Assay against Plasmodium falciparum

This assay is used to determine the 50% inhibitory concentration (IC50) of a drug, which is the concentration required to inhibit parasite growth by 50%.

-

Parasite Culture:

-

P. falciparum strains (e.g., chloroquine-sensitive and -resistant strains) are cultured in human erythrocytes (blood group O+) in RPMI 1640 medium supplemented with human serum or a serum substitute like Albumax I.[9][10]

-

Cultures are maintained at 37°C in a low-oxygen environment (e.g., 93% N2, 4% CO2, and 3% O2).[11]

-

-

Drug Sensitivity Assay:

-

Asynchronous parasite cultures with a defined parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%) are seeded in a 96-well microtiter plate.[11]

-

The test compound (chlorproguanil or its active metabolite) is serially diluted and added to the wells.

-

The plates are incubated for a period of 48-72 hours.[11]

-

Parasite growth is assessed using one of the following methods:

-

[3H]Hypoxanthine Incorporation: Radiolabeled hypoxanthine is added to the cultures, and its incorporation into the parasite's nucleic acids is measured as an indicator of growth.[9]

-

Parasite Lactate Dehydrogenase (pLDH) Assay: The activity of the parasite-specific enzyme pLDH is measured spectrophotometrically.[11]

-

-

The IC50 value is calculated from the dose-response curve.

-

References

- 1. Malaria: History of medicine development | LGC Standards [lgcstandards.com]

- 2. A Brief History of Malaria - Saving Lives, Buying Time - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The development of Lapdap, an affordable new treatment for malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chlorproguanil-dapsone (LAPDAP) for uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dapsone - Wikipedia [en.wikipedia.org]

- 7. Chlorproguanil/dapsone - Wikipedia [en.wikipedia.org]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. journals.asm.org [journals.asm.org]

- 10. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro cultivation of Plasmodium falciparum and the antimalarial assay [bio-protocol.org]

An In-depth Technical Guide to the Chemical Synthesis of Chlorproguanil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for chlorproguanil hydrochloride, an antimalarial biguanide derivative. The information presented is intended for a technical audience in the fields of chemical research, drug development, and pharmaceutical manufacturing. This document details the core synthetic routes, experimental protocols, and quantitative data to facilitate a deeper understanding of the manufacturing processes for this active pharmaceutical ingredient (API).

Introduction

Chlorproguanil, chemically known as 1-(3,4-dichlorophenyl)-5-isopropylbiguanide, is an antimalarial agent.[1] It functions by inhibiting the enzyme dihydrofolate reductase (DHFR) in the malaria parasite, which is crucial for the synthesis of nucleic acids and amino acids, thereby preventing the parasite's growth and replication.[2] This guide focuses on the chemical synthesis of its hydrochloride salt, the common pharmaceutical form.

Core Synthesis Pathways

Two primary synthetic routes for this compound have been extensively documented in scientific literature and patents. These pathways are:

-

Pathway 1: Condensation of a Phenylcyanoguanidine with an Alkylamine. This is the most prevalent and industrially significant route.

-

Pathway 2: Condensation of an Alkyldicyandiamide with a Chloroaniline. An alternative approach involving different key intermediates.

Pathway 1: Phenylcyanoguanidine Route

This pathway involves the synthesis of a key intermediate, p-chlorophenylcyanoguanidine, followed by its condensation with isopropylamine.

Logical Flow of Pathway 1

References

Chlorproguanil as a Dihydrofolate Reductase (DHFR) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of chlorproguanil, a biguanide antimalarial drug that functions through its active metabolite, chlorcycloguanil, as a potent inhibitor of Plasmodium falciparum dihydrofolate reductase (DHFR). We delve into the mechanism of action, binding kinetics, and the molecular basis of resistance to this important antifolate agent. This document summarizes key quantitative data, provides detailed experimental protocols for the study of DHFR inhibition, and visualizes complex biological and experimental workflows.

Introduction

Malaria, a life-threatening disease caused by Plasmodium parasites, remains a significant global health challenge. The enzyme dihydrofolate reductase (DHFR) is a critical component in the folate biosynthesis pathway of the malaria parasite, essential for the synthesis of nucleic acids and certain amino acids required for its rapid proliferation.[1] Consequently, DHFR has been a key target for the development of antimalarial drugs. Chlorproguanil, a dichloro-derivative of proguanil, is a prodrug that is rapidly metabolized in the liver to its active form, chlorcycloguanil.[1] Chlorcycloguanil is a potent inhibitor of P. falciparum DHFR, disrupting the parasite's ability to replicate.[1] This guide offers a detailed technical overview of chlorproguanil's role as a DHFR inhibitor for researchers and professionals in drug development.

Chemical and Pharmacokinetic Properties

Chlorproguanil belongs to the biguanide class of antimalarial drugs.[1] Its clinical efficacy is dependent on its conversion to the active triazine metabolite, chlorcycloguanil.

Table 1: Chemical Properties of Chlorproguanil and Chlorcycloguanil

| Property | Chlorproguanil | Chlorcycloguanil |

| Chemical Formula | C₁₁H₁₅Cl₂N₅ | C₁₁H₁₃Cl₂N₅ |

| Molecular Weight | 288.18 g/mol | 286.16 g/mol |

| IUPAC Name | 1-(3,4-dichlorophenyl)-5-isopropylbiguanide | 1-(3,4-dichlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine |

Table 2: Pharmacokinetic Parameters of Chlorproguanil and Chlorcycloguanil

| Parameter | Chlorproguanil | Chlorcycloguanil | Reference |

| Elimination Half-life (t½) | ~12.6 - 17.5 hours | Not consistently detected in plasma | [2][3][4] |

| Time to Peak Plasma Concentration (Tmax) | ~3.8 hours | - | [3] |

| Mean Maximum Plasma Concentration (Cmax) | ~36.7 ng/mL (after 80 mg dose) | - | [3] |

Mechanism of Action: DHFR Inhibition

The folate pathway is crucial for the synthesis of precursors for DNA and RNA. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor in this pathway. By competitively inhibiting DHFR, chlorcycloguanil blocks the production of THF, leading to a depletion of essential nucleotides and subsequent parasite death.[1]

Chlorproguanil is often administered in combination with dapsone, a sulfone drug that inhibits dihydropteroate synthase (DHPS), an enzyme upstream of DHFR in the folate pathway. This dual blockade creates a synergistic effect, enhancing antimalarial activity and potentially delaying the development of resistance.[1]

Binding Kinetics and In Vitro Efficacy

The inhibitory potential of chlorcycloguanil is quantified by its 50% inhibitory concentration (IC50) and its inhibition constant (Ki) against P. falciparum DHFR. These values are significantly affected by mutations in the DHFR gene.

Table 3: In Vitro Activity (IC50) of Chlorcycloguanil and Pyrimethamine against P. falciparum

| P. falciparum Strain/Isolate | DHFR Genotype | Chlorcycloguanil IC50 (nM) | Pyrimethamine IC50 (nM) | Reference |

| Wild-type | Wild-type | 0.24 ± 0.21 | 3.71 ± 6.94 | |

| Kenyan Field Isolates (Group 2) | S108N or S108N + N51I/C59R | 1.37 ± 0.65 | 92.88 ± 36.02 | |

| Kenyan Field Isolates (Group 3) | N51I + C59R + S108N (Triple mutant) | 10.8 ± 7.2 | 815.25 ± 582 | |

| Ugandan Field Isolates (Median) | High prevalence of triple mutants | 1200 | 42100 |

Table 4: Inhibition Constants (Ki) of Chlorcycloguanil and Pyrimethamine against Recombinant P. falciparum DHFR

| DHFR Mutant | Chlorcycloguanil Ki (nM) Fold Increase vs WT | Pyrimethamine Ki (nM) Fold Increase vs WT | Reference |

| Wild-type | - | - | |

| S108N | 6 | 10 | |

| N51I + S108N | 10-50 | 10-50 | |

| C59R + S108N | 10-50 | 10-50 | |

| N51I + C59R + S108N | 40-600 | 40-600 | |

| C59R + S108N + I164L | 40-600 | 40-600 |

Resistance Mechanisms

Resistance to chlorproguanil is primarily mediated by point mutations in the dhfr gene of P. falciparum. These mutations, often occurring in a stepwise manner, reduce the binding affinity of chlorcycloguanil to the enzyme's active site. The most common mutations associated with resistance include N51I, C59R, S108N, and I164L. The accumulation of these mutations leads to progressively higher levels of resistance.

Experimental Protocols

Spectrophotometric Assay for DHFR Inhibition

This protocol describes a standard method for determining the inhibitory activity of compounds against P. falciparum DHFR by monitoring the oxidation of NADPH.

Materials:

-

Recombinant P. falciparum DHFR

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer (e.g., 50 mM TES, pH 7.0, 75 mM β-mercaptoethanol, 1 mM EDTA)

-

Chlorcycloguanil (or other inhibitors)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

-

In a cuvette, prepare a reaction mixture containing assay buffer, NADPH (final concentration ~100 µM), and the desired concentration of the inhibitor.

-

Add recombinant DHFR to the reaction mixture and incubate for a specified period to allow for inhibitor binding.

-

Initiate the reaction by adding DHF (final concentration ~100 µM).

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations.

Expression and Purification of Recombinant P. falciparum DHFR

This protocol outlines a general procedure for producing recombinant P. falciparum DHFR in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the P. falciparum dhfr gene (often with a purification tag, e.g., His-tag)

-

LB broth and appropriate antibiotic

-

IPTG (isopropyl β-D-1-thiogalactopyranoside)

-

Lysis buffer

-

Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

-

Wash and elution buffers

Procedure:

-

Transform the E. coli expression strain with the dhfr expression vector.

-

Grow a culture of the transformed bacteria to mid-log phase (OD600 ≈ 0.6-0.8).

-

Induce protein expression by adding IPTG to the culture and continue incubation.

-

Harvest the bacterial cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

-

Clarify the lysate by centrifugation to remove cell debris.

-

Apply the supernatant to the equilibrated affinity chromatography column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the recombinant DHFR with elution buffer.

-

Analyze the purity of the eluted protein by SDS-PAGE.

Conclusion

Chlorproguanil, through its active metabolite chlorcycloguanil, remains a significant tool in the study of antimalarial drug action and resistance. Its specific inhibition of P. falciparum DHFR provides a clear mechanism of action that has been extensively studied. However, the emergence and spread of DHFR mutations that confer resistance pose a continuous challenge. The data and protocols presented in this guide are intended to support ongoing research efforts to understand the nuances of chlorproguanil's interaction with DHFR, to monitor the evolution of resistance, and to inform the development of next-generation antimalarial agents that can overcome existing resistance mechanisms. A deeper understanding of the structure-activity relationships and the impact of mutations on inhibitor binding is crucial for the rational design of novel DHFR inhibitors.

References

- 1. Antifolate-resistant mutants of Plasmodium falciparum dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kenyan Plasmodium falciparum Field Isolates: Correlation between Pyrimethamine and Chlorcycloguanil Activity In Vitro and Point Mutations in the Dihydrofolate Reductase Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and characterization of dihydrofolate reductase of Plasmodium falciparum expressed by a synthetic gene in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Ascendance of Chlorcycloguanil: A Technical Guide to the Active Metabolite of Chlorproguanil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of chlorcycloguanil, the active metabolite of the antimalarial prodrug chlorproguanil. It delves into the metabolic activation, mechanism of action, pharmacokinetic profile, and in vitro and in vivo efficacy of this potent dihydrofolate reductase (DHFR) inhibitor. Detailed experimental protocols for key assays and quantitative data are presented to support further research and development in the field of antimalarial therapeutics.

Introduction

Chlorproguanil, a biguanide antimalarial, exerts its therapeutic effect through its in vivo conversion to the biologically active triazine metabolite, chlorcycloguanil. This biotransformation is a critical step, as chlorcycloguanil is responsible for the majority of the observed antimalarial activity[1]. The primary target of chlorcycloguanil is the dihydrofolate reductase (DHFR) enzyme of Plasmodium falciparum, a crucial component of the parasite's folate biosynthesis pathway[1][2]. By inhibiting this enzyme, chlorcycloguanil disrupts the synthesis of essential precursors for DNA and RNA, ultimately leading to parasite death[1]. This guide will explore the technical details of chlorcycloguanil's pharmacology and provide methodologies for its study.

Metabolic Activation of Chlorproguanil

The conversion of chlorproguanil to its active form, chlorcycloguanil, is primarily mediated by the cytochrome P450 enzyme, CYP2C19, in the liver[2][3]. The rate and extent of this metabolic activation can vary significantly among individuals due to genetic polymorphisms in the CYP2C19 gene, which can influence the prophylactic and therapeutic efficacy of chlorproguanil[3][4].

Metabolic activation of chlorproguanil.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

Chlorcycloguanil is a potent and specific inhibitor of the P. falciparum dihydrofolate reductase (DHFR) enzyme. This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. By binding to the active site of DHFR, chlorcycloguanil competitively inhibits the binding of the natural substrate, DHF, thereby disrupting the folate pathway and inhibiting parasite DNA synthesis and replication[1][2][5].

Inhibition of PfDHFR by chlorcycloguanil.

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic properties of chlorproguanil and its active metabolite, chlorcycloguanil, have been characterized in healthy volunteers and malaria patients. The following table summarizes key pharmacokinetic parameters.

| Parameter | Chlorproguanil | Chlorcycloguanil | Reference |

| Time to Maximum Concentration (Tmax) | 3.8 ± 1.3 h | Not quantifiable in plasma in some studies | [6] |

| Elimination Half-life (t½) | 17.5 ± 6.7 h | 20 h (rapid phase), 51 h (slow phase) in urine | [6] |

| Plasma Clearance (CL/F) | 1.28 ± 0.12 L/h/kg | 3.72 L/h/kg | [6][7] |

| Volume of Distribution (V/F) | V1/F = 234.40 L, V2/F = 1612.75 L | 12.76 L/kg | [7] |

| Detection Limit (HPLC) | 5 ng/mL | 10 ng/mL | [8] |

In Vitro Activity

Chlorcycloguanil has demonstrated potent activity against various strains of P. falciparum in vitro. The 50% inhibitory concentration (IC50) values vary depending on the strain's sensitivity to antifolates.

| P. falciparum Strain | IC50 of Chlorcycloguanil (nM) | Reference |

| Susceptible Isolates (mean) | 11.1 | [9] |

| Resistant Isolates (mean) | 2,030 | [9] |

| Wild-type dhfr isolates (geometric mean) | 1.30 | [10] |

| Mutant dhfr isolates (geometric mean) | 77.1 | [10] |

In Vivo Efficacy (Chlorproguanil-Dapsone Combination)

Chlorproguanil is often administered in combination with dapsone. The following table presents clinical efficacy data for this combination.

| Study Population | Treatment Regimen | Day 14 Treatment Failures | Reference |

| Children | Chlorproguanil-dapsone (3-dose) | Fewer failures than sulfadoxine-pyrimethamine | [3][11] |

| Children | Chlorproguanil-dapsone (single dose) | More failures than sulfadoxine-pyrimethamine | [3][11] |

| Schoolchildren | Chlorproguanil (20 mg weekly) | 72% breakthroughs | [12] |

Experimental Protocols

In Vitro Culture and Drug Susceptibility Testing of P. falciparum

This protocol outlines the general steps for the continuous in vitro culture of asexual erythrocytic stages of P. falciparum and the assessment of drug susceptibility.

Workflow for in vitro drug susceptibility testing.

Materials:

-

P. falciparum culture-adapted strains

-

Human erythrocytes (type O+)

-

RPMI 1640 medium supplemented with L-glutamine, HEPES, sodium bicarbonate, and human serum or Albumax I.

-

Chlorcycloguanil stock solution

-

96-well microtiter plates

-

Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Microscope with Giemsa stain or fluorescence plate reader with SYBR Green I dye.

Procedure:

-

Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a controlled gas environment.

-

Synchronization: Synchronize the parasite culture to the ring stage using methods such as 5% D-sorbitol treatment.

-

Drug Dilution: Prepare serial dilutions of chlorcycloguanil in culture medium in a 96-well plate.

-

Inoculation: Add the synchronized ring-stage parasite culture to each well.

-

Incubation: Incubate the plates for 48-72 hours.

-

Growth Assessment: Determine parasite growth inhibition by microscopic examination of Giemsa-stained smears, or by using a fluorescence-based assay with SYBR Green I, or a lactate dehydrogenase (LDH) assay.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the drug concentration.

In Vitro Metabolism of Chlorproguanil using Human Liver Microsomes

This protocol describes a method to study the in vitro metabolism of chlorproguanil to chlorcycloguanil.

Materials:

-

Chlorproguanil

-

Human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or other organic solvent for reaction termination

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing chlorproguanil, human liver microsomes, and phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow temperature equilibration.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent like acetonitrile.

-

Sample Preparation: Centrifuge the mixture to pellet the protein and collect the supernatant.

-

LC-MS/MS Analysis: Analyze the supernatant for the presence and quantity of chlorcycloguanil using a validated LC-MS/MS method.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This protocol outlines a spectrophotometric assay to determine the inhibitory activity of chlorcycloguanil on P. falciparum DHFR.

Materials:

-

Recombinant P. falciparum DHFR

-

Dihydrofolate (DHF) substrate

-

NADPH cofactor

-

Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)

-

Chlorcycloguanil

-

UV-Vis spectrophotometer

Procedure:

-

Recombinant Enzyme: Express and purify recombinant P. falciparum DHFR.

-

Assay Mixture: Prepare an assay mixture in a cuvette containing the assay buffer, NADPH, and the DHFR enzyme.

-

Inhibitor Addition: Add varying concentrations of chlorcycloguanil to the assay mixture and pre-incubate.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the DHF substrate.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations and determine the inhibition constant (Ki) or IC50 value.

LC-MS/MS Method for Quantification of Chlorproguanil and Chlorcycloguanil

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for pharmacokinetic studies.

Instrumentation:

-

High-performance liquid chromatograph (HPLC)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation:

-

Protein Precipitation: Precipitate proteins from plasma samples using an organic solvent (e.g., acetonitrile).

-

Centrifugation: Centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitution: Reconstitute the residue in the mobile phase.

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.

-

Flow Rate: Optimized for separation and peak shape.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for chlorproguanil and chlorcycloguanil.

Conclusion

Chlorcycloguanil, the active metabolite of chlorproguanil, is a potent inhibitor of P. falciparum DHFR, playing a crucial role in the treatment and prophylaxis of malaria. Understanding its metabolic activation, mechanism of action, and pharmacokinetic profile is essential for optimizing its clinical use and for the development of new antifolate antimalarials. The experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of this important antimalarial agent. Continued research into the interactions of chlorcycloguanil with both wild-type and mutant forms of P. falciparum DHFR will be vital in the ongoing battle against drug-resistant malaria.

References

- 1. Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and characterization of dihydrofolate reductase of Plasmodium falciparum expressed by a synthetic gene in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chlorproguanil-dapsone for treating uncomplicated malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chlorproguanil-dapsone: effective treatment for uncomplicated falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro proguanil activation to cycloguanil is mediated by CYP2C19 and CYP3A4 in adult Chinese liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cwi.edu [cwi.edu]

- 9. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chlorproguanil‐dapsone for treating uncomplicated malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. canadianjbiotech.com [canadianjbiotech.com]

Early Clinical Studies of Chlorproguanil in Malaria Prophylaxis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early clinical studies of chlorproguanil for malaria prophylaxis. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the efficacy, pharmacokinetics, and safety of this antimalarial agent. This document summarizes key quantitative data in structured tables, outlines experimental protocols, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of chlorproguanil's role in malaria prevention.

Introduction to Chlorproguanil

Chlorproguanil is a biguanide antimalarial drug that acts as a prodrug. Its prophylactic and therapeutic effects are mediated by its active metabolite, chlorcycloguanil. This metabolite is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of Plasmodium parasites. By disrupting this pathway, chlorcycloguanil inhibits the synthesis of nucleic acids, thereby preventing the replication and proliferation of the malaria parasite. Early clinical research focused on establishing the efficacy, safety, and optimal dosing of chlorproguanil for malaria prophylaxis, particularly in regions with emerging resistance to other antimalarial drugs.

Efficacy of Chlorproguanil Prophylaxis

Early clinical trials investigating the prophylactic efficacy of chlorproguanil yielded varied results, often influenced by the local prevalence of drug-resistant Plasmodium falciparum strains.

A significant double-blind, randomized controlled trial was conducted in a rice field area of the Ruzizi valley in Burundi, a region known for widespread resistance to chloroquine and pyrimethamine. This study compared the efficacy of weekly chlorproguanil (20 mg base) with weekly chloroquine (200 mg base) and a combination of both drugs in schoolchildren over a 17-week period.

The results indicated a high rate of breakthrough infections in all treatment groups, suggesting that none of the regimens were effective in preventing malaria in this high-resistance area.[1] In children weighing between 15 and 24 kg, the failure rate was significantly higher in the chlorproguanil group compared to the chloroquine group.[1] However, no significant difference in efficacy was observed in children weighing 25 to 39 kg.[1] The combination of chlorproguanil with chloroquine did not result in a significant increase in protective efficacy.[1]

Table 1: Efficacy of Chlorproguanil Prophylaxis in Schoolchildren in Burundi [1]

| Treatment Group | Dosage (Weekly) | Breakthrough Infection Rate (after 17 weeks) |

| Chlorproguanil | 20 mg base | 72% |

| Chloroquine | 200 mg base | 60% |

| Chlorproguanil + Chloroquine | 20 mg base + 200 mg base | 61% |

Pharmacokinetics of Chlorproguanil

Understanding the pharmacokinetic profile of chlorproguanil and its active metabolite, chlorcycloguanil, is crucial for optimizing dosing regimens for effective malaria prophylaxis. A key study investigated the pharmacokinetic parameters in healthy male volunteers following a single oral dose of 80 mg of chlorproguanil.

The study found that chlorproguanil is rapidly absorbed, reaching a mean maximum plasma concentration (Cmax) of 36.7 ± 7.9 ng/mL at a mean time (Tmax) of 3.8 ± 1.3 hours. The elimination half-life of chlorproguanil was determined to be 17.5 ± 6.7 hours, with a plasma clearance of 1.28 ± 0.12 L/h/kg. Notably, the active metabolite, chlorcycloguanil, could not be quantified in plasma or whole blood at the detection limit of 10 ng/mL. However, analysis of urine data revealed a biphasic elimination of chlorcycloguanil with a rapid half-life of 20 hours and a slow half-life of 51 hours. These findings suggested that the then-current weekly prophylactic regimen of 20 mg might not be sufficient to maintain protective drug concentrations against chloroquine-resistant malaria.

Table 2: Pharmacokinetic Parameters of Chlorproguanil in Healthy Volunteers (Single 80 mg Oral Dose)

| Parameter | Mean ± SD |

| Cmax (ng/mL) | 36.7 ± 7.9 |

| Tmax (h) | 3.8 ± 1.3 |

| Elimination Half-life (h) | 17.5 ± 6.7 |

| Plasma Clearance (L/h/kg) | 1.28 ± 0.12 |

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of clinical study findings. Below are the protocols for the key studies cited.

Prophylactic Efficacy Trial in Burundi

-

Study Design: A double-blind, randomized, controlled clinical trial conducted over 17 weeks.

-

Participants: Schoolchildren from the Ruzizi valley in Burundi, an area with high resistance to chloroquine and pyrimethamine.

-

Intervention: Participants were randomly assigned to one of three weekly treatment groups:

-

Chlorproguanil (20 mg base)

-

Chloroquine (200 mg base)

-

Chlorproguanil (20 mg base) + Chloroquine (200 mg base)

-

-

Primary Outcome: The primary endpoint was the occurrence of a "breakthrough" malaria infection, defined as a positive thick blood smear for P. falciparum.

-

Data Collection: Thick and thin blood smears were prepared and examined for malaria parasites at regular intervals and whenever a participant presented with symptoms suggestive of malaria.

-

Laboratory Analysis: Blood smears were stained with Giemsa and examined under a microscope to identify the presence and density of P. falciparum parasites.

Caption: Workflow of the prophylactic efficacy trial in Burundi.

Pharmacokinetic Study in Healthy Volunteers

-

Study Design: An open-label, single-dose pharmacokinetic study.

-

Participants: Healthy male volunteers.

-

Intervention: A single oral dose of 80 mg chlorproguanil was administered.

-

Data Collection: Blood and urine samples were collected at predefined time points after drug administration.

-

Laboratory Analysis: Concentrations of chlorproguanil and its active metabolite, chlorcycloguanil, in plasma and urine were determined using a high-performance liquid chromatographic (HPLC) method.

-

Extraction: The specific extraction method from plasma and urine was not detailed in the abstract but would typically involve liquid-liquid or solid-phase extraction to isolate the analytes from biological matrices.

-

Chromatography: The HPLC system would consist of a pump, injector, a C18 reversed-phase column, and a UV detector. The mobile phase composition would be optimized to achieve separation of chlorproguanil and chlorcycloguanil.

-

Quantification: The concentration of the drugs would be determined by comparing the peak areas of the analytes in the samples to those of known standards.

-

Caption: Workflow of the pharmacokinetic study.

Mechanism of Action: Dihydrofolate Reductase Inhibition

Chlorproguanil itself is inactive. Following oral administration, it is metabolized in the liver to its active form, chlorcycloguanil. Chlorcycloguanil is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR) in Plasmodium falciparum.

DHFR plays a critical role in the folate biosynthesis pathway, which is essential for the synthesis of precursors for DNA and RNA. Specifically, DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial cofactors for the synthesis of purines and pyrimidines, the building blocks of nucleic acids.

By inhibiting DHFR, chlorcycloguanil blocks the regeneration of THF from DHF. This leads to a depletion of the THF pool, which in turn halts the synthesis of thymidylate and purines. The inability of the parasite to synthesize DNA and RNA prevents its replication and ultimately leads to its death.

Caption: Signaling pathway of chlorproguanil's active metabolite.

Conclusion

The early clinical studies of chlorproguanil for malaria prophylaxis provided valuable insights into its efficacy and pharmacokinetic profile. While the drug showed some prophylactic activity, its effectiveness was limited in areas with high levels of antifolate resistance. The pharmacokinetic data suggested that the weekly dosing regimen might not be optimal for maintaining protective drug concentrations. The primary mechanism of action through the inhibition of the parasite's dihydrofolate reductase is well-established. These early findings paved the way for further research into combination therapies, such as chlorproguanil-dapsone, to enhance efficacy and combat drug resistance. This technical guide serves as a foundational resource for understanding the initial clinical development of chlorproguanil and provides a basis for future research in the field of antimalarial drug discovery and development.

References

Chlorproguanil Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of chlorproguanil hydrochloride, an antimalarial agent. The information is presented to support research, drug development, and quality control activities.

Chemical and Physical Properties

This compound is a biguanide antimalarial drug. It is a dichloro-derivative of chloroguanide and has been used in combination therapies to combat Plasmodium falciparum malaria.[1][2][3]

General Properties

| Property | Value | Reference |

| IUPAC Name | (1E)-1-[amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride | [4] |

| Synonyms | Lapudrine, Chlorproguanil HCl | [4][5] |

| Appearance | White or creamy-white crystalline powder | [6][7] |

| CAS Number | 6001-93-0 | [6][8] |

Physicochemical Data

The following table summarizes key quantitative physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆Cl₃N₅ | [4][6][8] |

| Molecular Weight | 324.64 g/mol | [4][6][8] |

| Melting Point | 246-247 °C | [7] |

| Water Solubility | 1 g/100 mL; solutions can be boiled without decomposition. | [7] |

| Predicted Water Solubility | 0.0808 mg/mL | [5] |

| pKa (Strongest Basic) | 10 | [5][9][10] |

| LogP | 2.88 - 2.99 | [5][10] |

Spectroscopic Properties

-

UV-Vis Spectroscopy: As a biguanide derivative, this compound is expected to exhibit UV absorption. Biguanides typically show absorption maxima in the UV region.[11][12][13] For instance, poly(hexamethylene biguanide) hydrochloride (PHMB) in water shows a strong absorption band around 236 nm.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be complex, showing characteristic bands for its functional groups. Key expected absorptions include N-H stretching from the primary and secondary amine and guanidine groups in the 3250-3400 cm⁻¹ region.[14][15][16] C-N stretching vibrations for the aromatic amine would be expected around 1250-1335 cm⁻¹.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons on the dichlorophenyl ring, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and various N-H protons. The chemical shifts of N-H protons can be broad and their position concentration-dependent.[16][17]

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the carbons of the isopropyl group, and the carbon atoms of the biguanide backbone.

-

Mechanism of Action and Metabolism

Chlorproguanil is a prodrug that undergoes hepatic metabolism to its active form, chlorcycloguanil.[9] This transformation is a critical step for its antimalarial activity.

Figure 1: Metabolic activation of this compound.

The active metabolite, chlorcycloguanil, targets the folate biosynthesis pathway in Plasmodium falciparum.[9] Specifically, it is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR).[2][9] Inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the production of nucleotides and certain amino acids. This ultimately halts DNA synthesis and parasite replication.[2][9]

This compound is often administered with dapsone, which inhibits dihydropteroate synthase (DHPS), another key enzyme in the same pathway.[9] This dual inhibition leads to a synergistic antimalarial effect.

Figure 2: Inhibition of the folate pathway in P. falciparum.

Experimental Protocols

The following sections outline generalized experimental methodologies for determining the key physical properties of this compound. These are based on standard pharmacopeial methods.

Melting Point Determination

The melting point is determined using the capillary method.[7][10]

Apparatus:

-

Melting point apparatus with a heating block and temperature probe.

-

Glass capillary tubes (sealed at one end).

Procedure:

-

Finely powder the dry sample of this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.[18]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a medium rate to approximately 20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute.[10]

-

Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the sample is completely liquid (completion of melting). This range is the melting point.

Figure 3: Workflow for melting point determination.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility is commonly determined using the saturation shake-flask method, as described in the United States Pharmacopeia (USP).[19][20][21]

Apparatus:

-

Stoppered flasks or vials.

-

A constant temperature shaker bath or orbital shaker.

-

Centrifuge.

-

Analytical method for quantification (e.g., HPLC-UV).

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent (e.g., water) in a flask.

-

Seal the flask and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the suspension for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the suspension to settle.

-

Withdraw a sample of the supernatant and separate the solid by centrifugation or filtration.

-

Dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be accurately determined by potentiometric titration.[3][5][6][22]

Apparatus:

-

Calibrated pH meter with an electrode.

-

Automatic titrator or a burette.

-

Magnetic stirrer.

Procedure:

-

Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent mixture for poorly soluble compounds).

-

Place the solution in a thermostatted vessel and immerse the pH electrode.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point on the titration curve.[6]

References

- 1. portlandpress.com [portlandpress.com]

- 2. Exploring the folate pathway in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 4. researchgate.net [researchgate.net]

- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. thinksrs.com [thinksrs.com]

- 8. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. rockymountainlabs.com [rockymountainlabs.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. biorelevant.com [biorelevant.com]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. uspnf.com [uspnf.com]

- 22. dergipark.org.tr [dergipark.org.tr]

An In-Depth Technical Guide to the Structural Analogs of Chlorproguanil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorproguanil hydrochloride, a biguanide derivative, is an antimalarial agent that has historically played a role in the treatment and prophylaxis of malaria. It functions as a prodrug, metabolizing into its active form, chlorcycloguanil, which inhibits the parasitic enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the folate pathway, crucial for the synthesis of nucleic acids and subsequent parasite proliferation. Despite its established mechanism, the landscape of publicly available research on a wide array of direct structural analogs of chlorproguanil is notably limited. This guide, therefore, synthesizes the core knowledge surrounding chlorproguanil, its mechanism of action, and explores the structure-activity relationships (SAR) of the closely related and more extensively studied proguanil and cycloguanil analogs as a surrogate to illuminate the potential for structural modifications in this class of antimalarials. This document provides a comprehensive overview of synthetic strategies, experimental protocols for biological evaluation, and visualizes the key pathways and workflows relevant to the development of novel biguanide-based antimalarials.

Introduction to this compound

Chlorproguanil is chemically known as 1-(3,4-dichlorophenyl)-5-isopropylbiguanide. It is a dichloro-derivative of the parent compound, proguanil.[1] The primary mechanism of action of this compound is its metabolic conversion in the liver to its active metabolite, chlorcycloguanil.[2] This active metabolite is a potent inhibitor of the dihydrofolate reductase (DHFR) enzyme in Plasmodium falciparum.[2]

The inhibition of DHFR disrupts the folic acid metabolism of the malaria parasite, which is essential for DNA synthesis, amino acid metabolism, and cell division.[2] This ultimately leads to the parasite's death. To enhance its efficacy and combat drug resistance, chlorproguanil has often been administered in combination with dapsone, which inhibits dihydropteroate synthase (DHPS), another critical enzyme in the folate biosynthesis pathway.[2][3] The dual targeting of the folate pathway results in a synergistic antimalarial effect.

Mechanism of Action and Signaling Pathway

The primary target of chlorproguanil's active metabolite, chlorcycloguanil, is the parasitic DHFR. This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, chlorcycloguanil effectively halts the replication of the parasite.

Caption: Folate biosynthesis pathway in the malaria parasite and points of inhibition by dapsone and chlorcycloguanil.

Structural Analogs and Structure-Activity Relationships (SAR)

While specific SAR studies on a broad range of chlorproguanil analogs are scarce in publicly available literature, extensive research on proguanil and its active metabolite, cycloguanil, provides valuable insights. The general structure of a biguanide antimalarial consists of an N-aryl group and an N'-alkyl group.

Key SAR observations from related biguanides include:

-

Aryl Group Substitution: Halogen substitution on the para-position of the phenyl ring, as seen with the chlorine in proguanil and the dichlorination in chlorproguanil, significantly increases antimalarial activity. The 4-bromo analog of proguanil has also been shown to be highly active.

-

Alkyl Group: The nature of the N'-alkyl group influences the activity and metabolic profile of the compound.

-

Cyclization: The biguanide acts as a prodrug that cyclizes to a dihydrotriazine (e.g., cycloguanil), which is the active DHFR inhibitor.

The following table summarizes the antimalarial activity of proguanil and related compounds. Due to the limited data on direct chlorproguanil analogs, this table serves to illustrate the general SAR principles for this class of drugs.

| Compound Name | N-Aryl Group | N'-Alkyl Group | In Vitro Activity (IC50, nM) vs. P. falciparum | Reference |

| Proguanil | 4-chlorophenyl | Isopropyl | >10,000 (prodrug) | General Knowledge |

| Cycloguanil | 4-chlorophenyl | (cyclized) | 1-10 | General Knowledge |

| Chlorproguanil | 3,4-dichlorophenyl | Isopropyl | (prodrug) | General Knowledge |

| Chlorcycloguanil | 3,4-dichlorophenyl | (cyclized) | Potent inhibitor | [2] |

Experimental Protocols

General Synthesis of N'-Aryl-N⁵-alkyl-biguanides

The synthesis of biguanide derivatives like chlorproguanil typically involves a multi-step process. A general approach is outlined below, based on established methods for proguanil synthesis.

Caption: General synthetic workflow for N'-Aryl-N⁵-alkyl-biguanides.

Step 1: Synthesis of the N-Arylguanidine Intermediate

-

The corresponding aromatic amine (e.g., 3,4-dichloroaniline) is reacted with dicyandiamide.

-

The reaction is typically carried out in the presence of a mineral acid catalyst (e.g., HCl) in a suitable solvent like water or ethanol.

-

The mixture is heated under reflux for several hours.

-

Upon cooling, the N-arylguanidine intermediate precipitates and can be isolated by filtration.

Step 2: Synthesis of the Alkylcyanamide

-

The desired alkylamine (e.g., isopropylamine) is reacted with cyanogen bromide in an inert solvent.

-

The reaction is usually performed at low temperatures.

-

The resulting alkylcyanamide can be purified by distillation or chromatography.

Step 3: Condensation to Form the Biguanide

-

The N-arylguanidine intermediate from Step 1 is condensed with the alkylcyanamide from Step 2.

-

The reaction is typically carried out in a high-boiling point solvent.

-

The final biguanide product can be purified by recrystallization, often as a hydrochloride salt.

In Vitro Antimalarial Activity Assay

The in vitro antimalarial activity of chlorproguanil analogs can be determined against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

Materials:

-

P. falciparum cultures (e.g., 3D7 and Dd2 strains)

-

RPMI-1640 medium supplemented with human serum and hypoxanthine

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

[³H]-hypoxanthine

-

Scintillation fluid and counter

Protocol:

-

Maintain asynchronous cultures of P. falciparum in RPMI-1640 medium.

-

Serially dilute the test compounds in the culture medium in a 96-well plate.

-

Add the parasite culture (typically at 0.5% parasitemia and 2.5% hematocrit) to each well.

-

Incubate the plates for 48 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

-

After 48 hours, add [³H]-hypoxanthine to each well and incubate for another 24 hours.

-

Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration.

Caption: Workflow for the in vitro antimalarial activity assay.

Conclusion and Future Directions

This compound remains a significant scaffold in the study of antimalarial drugs, primarily through its mechanism of DHFR inhibition. While the exploration of its direct structural analogs is not extensively documented in public literature, the wealth of information on proguanil and cycloguanil derivatives offers a solid foundation for future drug discovery efforts. The SAR insights from these related compounds suggest that modifications to the aryl and alkyl moieties of the biguanide structure can significantly impact antimalarial potency. Future research should focus on the systematic synthesis and evaluation of novel chlorproguanil analogs to develop new agents that can overcome existing drug resistance and contribute to the global effort to eradicate malaria. The development of compounds with improved metabolic stability and activity against resistant parasite strains is a key priority.

References

Preclinical Toxicological Profile of Chlorproguanil Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicological assessment of chlorproguanil hydrochloride, an antimalarial drug. Due to the limited availability of specific quantitative toxicological data for this compound in the public domain, this document outlines the standard battery of preclinical studies typically conducted for such a compound, in accordance with international regulatory guidelines. It serves as a framework for understanding the required safety evaluation of this compound and similar drug candidates.

Introduction to this compound

This compound is an antimalarial agent belonging to the biguanide class of drugs. It functions by inhibiting the enzyme dihydrofolate reductase (DHFR) in the malaria parasite, Plasmodium falciparum.[1][2] This enzyme is crucial for the parasite's folic acid metabolism, which is essential for DNA synthesis and cell division.[1][2] By blocking DHFR, chlorproguanil disrupts the parasite's life cycle.[1][2] It is often used in combination with other antimalarial drugs to enhance efficacy and prevent the development of drug resistance.[1]

General Toxicological Assessment Strategy

A thorough preclinical safety evaluation is essential to characterize the potential risks of a new drug candidate before human clinical trials. This involves a series of in vitro and in vivo studies designed to identify potential target organs of toxicity, establish dose-response relationships, and determine a safe starting dose for clinical studies. The standard toxicological assessment for a compound like this compound would include studies on acute, subchronic, and chronic toxicity, genotoxicity, reproductive and developmental toxicity, and safety pharmacology.

Acute Oral Toxicity

Acute oral toxicity studies are designed to determine the potential adverse effects of a single high dose of a substance. These studies help in classifying the substance for hazardous effects and provide an estimation of the median lethal dose (LD50).

Experimental Protocol

A typical acute oral toxicity study is conducted in rodents (usually rats or mice) following guidelines such as OECD Test Guideline 423.[3][4]

-

Test Animals: Healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive) are used.[4]

-

Dosage: A stepwise procedure is used, starting with a dose expected to cause some signs of toxicity. Subsequent dosing is adjusted based on the outcome of the previous dose.

-

Administration: The test substance is administered orally by gavage in a single dose.[5]

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[6]

-

Endpoints: The primary endpoint is mortality. Other observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. A gross necropsy of all animals is performed at the end of the study.

Data Presentation

The results of an acute oral toxicity study are typically summarized in a table format.

| Species/Strain | Sex | Route of Administration | LD50 (mg/kg) | 95% Confidence Limits | Observed Toxicities |

| Rat/Sprague-Dawley | Female | Oral | Data Not Available | Data Not Available | Data Not Available |

| Mouse/CD-1 | Female | Oral | Data Not Available | Data Not Available | Data Not Available |

Repeated-Dose Toxicity (Subchronic and Chronic)

Repeated-dose toxicity studies are performed to characterize the toxicological profile of a substance following prolonged and repeated exposure. Subchronic studies typically last for 28 or 90 days, while chronic studies can extend for 6 months to a year or longer.[7] These studies are crucial for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocols

These studies are generally conducted in two species, a rodent and a non-rodent, following guidelines such as OECD Test Guidelines 407, 408, and 452.[8][9]

-

Test Animals: Healthy young adult animals of both sexes are used.

-

Dosage: At least three dose levels (low, medium, and high) and a control group are included. The highest dose is intended to produce some toxicity but not mortality.[10]

-

Administration: The route of administration should be the same as the intended clinical route, which for chlorproguanil is oral.

-

Duration: 28 or 90 days for subchronic studies, and 6 months or longer for chronic studies.[7]

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology, clinical chemistry, and urinalysis are conducted.[10]

-

Pathology: At the end of the study, all animals undergo a full necropsy, and organs are weighed. Histopathological examination of a comprehensive list of tissues is performed.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Rodent behavioural test - Acute oral TOXICITY study - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 4. researchgate.net [researchgate.net]

- 5. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acute and repeated dose 26-week oral toxicity study of 20(S)-ginsenoside Rg3 in Kunming mice and Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 8. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 9. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]

- 10. ema.europa.eu [ema.europa.eu]

Methodological & Application

Application Notes and Protocols for Chlorproguanil Hydrochloride Sensitivity Assays in Malaria Parasites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorproguanil hydrochloride is an antifolate antimalarial drug that has been used in combination therapies to treat uncomplicated Plasmodium falciparum malaria. It is a biguanide prodrug that is metabolized in the body to its active form, chlorcycloguanil. Understanding the sensitivity of malaria parasites to chlorproguanil is crucial for monitoring drug efficacy, managing resistance, and guiding drug development efforts. These application notes provide detailed protocols for assessing the in vitro sensitivity of P. falciparum to this compound using the SYBR Green I-based fluorescence assay.

Mechanism of Action

Chlorproguanil's antimalarial activity stems from its active metabolite, chlorcycloguanil, which is a potent inhibitor of the parasite's dihydrofolate reductase (DHFR) enzyme.[1][2] DHFR is a critical enzyme in the folate biosynthesis pathway, responsible for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of nucleotides (purines and pyrimidines) and certain amino acids, which are vital for DNA replication and cell division. By inhibiting DHFR, chlorcycloguanil disrupts DNA synthesis, thereby arresting parasite growth and replication.[1][2]

Chlorproguanil is often administered in combination with dapsone, which inhibits another key enzyme in the same pathway, dihydropteroate synthase (DHPS). The simultaneous inhibition of two enzymes in the folate pathway results in a synergistic antimalarial effect, enhancing efficacy and potentially delaying the development of drug resistance.[1][2] Resistance to chlorproguanil is primarily associated with point mutations in the dhfr gene of the parasite.

References

Application Notes and Protocols: Efficacy Testing of Chlorproguanil Hydrochloride in Humanized Mouse Models of Plasmodium falciparum Malaria

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malaria remains a significant global health challenge, primarily caused by the parasite Plasmodium falciparum, which is responsible for the most severe forms of the disease.[1][2] The development of drug resistance necessitates a continuous pipeline of new antimalarial agents and robust preclinical models to evaluate their efficacy. Due to the high species specificity of P. falciparum for human red blood cells (hRBCs), conventional animal models are often inadequate.[2][3] Humanized mouse models, created by engrafting immunodeficient mice with human cells or tissues, have emerged as invaluable tools for studying human-specific pathogens in vivo.[4][5]

These models, particularly those engrafted with hRBCs, support the asexual blood-stage replication of P. falciparum and allow for the preclinical assessment of antimalarial compounds in a more physiologically relevant setting.[1][3][6][7] This document provides detailed application notes and protocols for utilizing hRBC-engrafted humanized mice to assess the efficacy of chlorproguanil hydrochloride, an antimalarial drug that targets the parasite's folate biosynthesis pathway.

Mechanism of Action: this compound

This compound is a biguanide antimalarial agent that functions by inhibiting the enzyme dihydrofolate reductase (DHFR) within the malaria parasite.[8][9] DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of nucleotides (purines and thymidylate) required for DNA replication and repair.[8][9] By blocking this step, chlorproguanil disrupts the parasite's ability to proliferate, ultimately leading to its death.[8][9]

Chlorproguanil is often administered in combination with dapsone, which inhibits an upstream enzyme in the same pathway, dihydropteroate synthase (DHPS). This dual inhibition creates a synergistic effect, enhancing antimalarial activity and potentially delaying the development of resistance.[8]

Caption: Folate pathway inhibition by chlorproguanil and dapsone.

Experimental Workflow Overview

The overall process involves establishing a stable population of human red blood cells in immunodeficient mice, infecting these mice with P. falciparum, administering the therapeutic agent, and subsequently monitoring the parasite levels in the blood to determine drug efficacy.

Caption: Key steps for evaluating chlorproguanil in a humanized mouse model.

Detailed Experimental Protocols

Protocol 1: Generation of Humanized Mice via hRBC Engraftment

This protocol describes the method for establishing a stable chimerism of human red blood cells in immunodeficient mice, a prerequisite for supporting P. falciparum blood-stage infection.

-

1.1. Materials:

-

1.2. Procedure:

-

Mouse Strain Selection: Utilize severely immunodeficient strains such as NOD/SCID or NSG mice, which lack functional B and T lymphocytes, to prevent rejection of the human cells.[1][7]

-

hRBC Preparation: Wash packed hRBCs three times with sterile PBS to remove plasma and leukocytes. Resuspend the final pellet to a 50% hematocrit in PBS.

-

Engraftment: Administer 0.5-1.0 mL of the 50% hRBC suspension to each mouse daily via intraperitoneal (IP) injection.[10] Continue daily injections for several days before and throughout the infection period to maintain a sufficient level of human chimerism.[10]

-

Confirmation of Chimerism (Optional): Human RBC levels can be monitored via flow cytometry using antibodies specific for human glycophorin A. A stable chimerism of >20% is generally desired.

-

Protocol 2: P. falciparum Infection of Humanized Mice

Once stable hRBC engraftment is achieved, mice can be infected with a human-adapted strain of P. falciparum.

-

2.1. Materials:

-

2.2. Procedure:

-

Parasite Preparation: Collect parasites from an in vitro culture at the ring stage. Wash the infected RBCs (iRBCs) with RPMI 1640 medium.

-

Infection: On the day of infection (Day 0), inject each mouse intravenously (IV) via the tail vein with approximately 1 x 107 to 2 x 107 iRBCs in a volume of 100-200 µL.[11]

-

Parasitemia Monitoring: Beginning 2-3 days post-infection, prepare thin blood smears from a drop of tail blood.

-

Stain smears with Giemsa solution and examine under a microscope to determine the percentage of iRBCs (parasitemia).

-